Glycine-2-13C

Overview

Description

Synthesis Analysis

- Asymmetric Synthesis : The asymmetric synthesis of derivatives of glycine has been a subject of research. For example, (2R,1'S,2'R, 3'S)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine (PCCG-13) was synthesized and evaluated as a potent and selective antagonist for metabotropic glutamate receptors (Pellicciari et al., 1999).

- Synthesis of Labeled Glycine : The synthesis of 13C- and 15N-labelled tert-butoxycarbonyl (boc) glycines was reported, which are used as precursors and simple models of backbone-labelled peptides (Grehn et al., 1992).

Molecular Structure Analysis

- Observation Using NMR Spectroscopy : The solid-state 13C and 15N NMR spectroscopy of insoluble elastin synthesized with isotopically enriched glycine provides insights into glycine's molecular environment and structure (Perry et al., 2002).

Chemical Reactions and Properties

- Chemical Shift and Bond Rotational Energy Barriers : Analysis of spin-lattice relaxation and nuclear Overhauser enhancement coefficients of selectively 13C-enriched glycines in peptides provided insights into the rotational energy barriers and internal rotations of glycine residues (Daragan et al., 1993).

Physical Properties Analysis

- State in Solutions : Research indicated that glycine primarily exists as monomers, not dimers, in supersaturated aqueous solutions, challenging previous assumptions about its dimerization and crystallization behavior (Huang et al., 2008).

Chemical Properties Analysis

- 13C Chemical Shift Tensor : The 13C chemical shift tensor for single crystals of glycine dipeptides has been measured, providing important information on the chemical environment and bonding in glycine (Stark et al., 1983).

- Role in Maillard Reaction : A study on the fate of amino acids in Maillard reaction products using solid-state NMR techniques highlighted the chemical transformations glycine undergoes during these reactions (Fang & Schmidt-Rohr, 2009).

Scientific Research Applications

Summary of the Application

“Glycine-2-13C” is used to investigate the responses of soil microorganisms to predicted climate changes, which directly control soil carbon © dynamics .

Methods of Application

In this study, a very small concentration (5.12 µg C g −1 soil) of 13 C-labeled glycine was injected into soils in situ . The 13 C enrichment of respired CO2 and of phospholipid fatty acids (PLFAs) was determined after 24 hours .

Results or Outcomes

The study found that Gram positive bacteria opportunistically utilized the freshly added glycine substrate, incorporating 13 C in all treatments, whereas fungi had minor or no glycine derived 13 C-enrichment . The effects of elevated CO2 suggested increased direct incorporation of glycine in microbial biomass, particularly in G+ bacteria, in an ecosystem subjected to elevated CO2 .

2. Agriculture and Soil Microbiology

Summary of the Application

“Glycine-2-13C” is used to investigate the influence of nitrogen (N) fertilizer and straw on intact amino acid N uptake by soil microorganisms during the wheat growing season .

Methods of Application

In this study, stable isotope compound-specific analysis was used to determine the uptake of 13 C, 15 N-glycine by soil microorganisms .

Results or Outcomes

The study found that with straw application, uptake of intact 13 C, 15 N-glycine by soil microorganisms increased, showing that amino acids can supply additional N when inorganic N is exhausted . This suggests that substrate availability affects microbial uptake of glycine, which also simultaneously affects N uptake by plants .

Safety And Hazards

Glycine-2-13C may cause skin irritation, eye irritation, gastrointestinal tract irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation .

Relevant Papers The paper “Fractional 13C enrichment of isolated carbons using [1-13C]- or [2-13C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins” discusses the use of Glycine-2-13C in protein studies .

properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

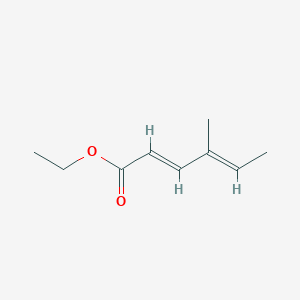

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455265 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine-2-13C | |

CAS RN |

20220-62-6 | |

| Record name | Glycine-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)